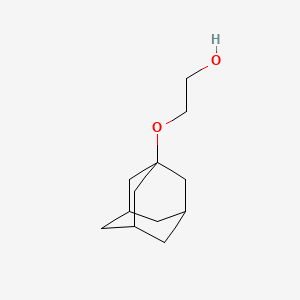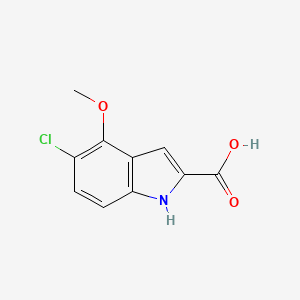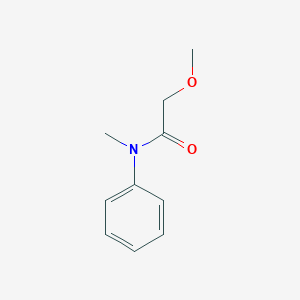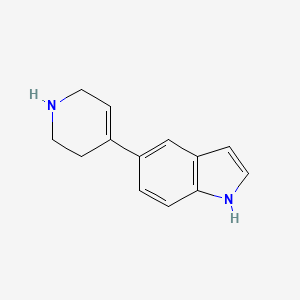![molecular formula C17H22N4 B7479663 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine](/img/structure/B7479663.png)
4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine, also known as PEP, is a chemical compound that has been extensively studied for its potential use in scientific research. PEP is a selective agonist of the dopamine D1 receptor and has been shown to have a range of biochemical and physiological effects.
科学研究应用
4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine has been used in a variety of scientific research applications. It has been studied for its potential use in treating Parkinson's disease, schizophrenia, and drug addiction. 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine has also been shown to improve cognitive function and memory in animal models.
作用机制
4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine is a selective agonist of the dopamine D1 receptor. Activation of this receptor has been shown to increase cAMP levels in cells, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex, which may contribute to its cognitive-enhancing effects. 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine has also been shown to increase cAMP levels in cells, which may contribute to its potential use in treating Parkinson's disease and drug addiction.
实验室实验的优点和局限性
One advantage of using 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine in lab experiments is its selectivity for the dopamine D1 receptor. This allows for more precise manipulation of the dopamine system. However, one limitation of using 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine is its potential for off-target effects, which may complicate data interpretation.
未来方向
There are several future directions for research on 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine. One area of interest is its potential use in treating Parkinson's disease. 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine has been shown to increase cAMP levels in cells, which may help to compensate for the loss of dopamine-producing neurons in the brain. Another area of interest is its potential use in treating drug addiction. 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine has been shown to reduce drug-seeking behavior in animal models, suggesting that it may be a promising treatment for addiction. Finally, further research is needed to fully understand the biochemical and physiological effects of 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine and its potential for off-target effects.
Conclusion:
In conclusion, 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective agonist of the dopamine D1 receptor and has been shown to have a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine has several potential applications in treating Parkinson's disease, drug addiction, and cognitive impairment. Further research is needed to fully understand its potential and limitations.
合成方法
4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine can be synthesized using a variety of methods. One common method involves the reaction of 4-bromoethylbenzene with 2-(4-pyridin-2-ylpiperazin-1-yl)ethanamine in the presence of a palladium catalyst. The resulting product is then purified using column chromatography.
属性
IUPAC Name |
4-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c18-16-6-4-15(5-7-16)8-10-20-11-13-21(14-12-20)17-3-1-2-9-19-17/h1-7,9H,8,10-14,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOCTNJPDJBCDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=C(C=C2)N)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Acetylpiperazin-1-yl)methyl]-7,9-dichloro-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7479585.png)
![N-[2-(diethylamino)ethyl]-2-hydroxy-3-methylbenzamide](/img/structure/B7479593.png)

![N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B7479599.png)



![Ethyl 4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoate](/img/structure/B7479634.png)
![2,4-diamino-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B7479636.png)

![2-[3-(1,3-Thiazol-4-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7479662.png)

![8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B7479671.png)
